molecular formula C13H10ClNO2 B020242 CHLOFENAMIC ACID CAS No. 19865-61-3

CHLOFENAMIC ACID

カタログ番号: B020242
CAS番号: 19865-61-3
分子量: 247.67 g/mol
InChIキー: JQGNPYGTSRVRDR-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclooxygenase (COX) Isoform Selectivity and Inhibition Dynamics

This compound primarily inhibits COX enzymes, which catalyze prostaglandin synthesis from arachidonic acid. While most NSAIDs non-selectively target COX-1 and COX-2, fenamates like this compound demonstrate variable isoform selectivity.

  • COX-1 vs. COX-2 Inhibition :
    this compound’s structural similarity to meclofenamic acid (a related fenamate) suggests partial COX-2 preference. In comparative studies, meclofenamic acid showed a COX-2/COX-1 inhibitory ratio of 3.2 (IC50 COX-1: 0.22 μM; COX-2: 0.7 μM) . This selectivity arises from steric interactions with residue L384 in COX-2, which adopts a distinct conformation compared to COX-1 .
  • Kinetic Behavior :
    this compound derivatives exhibit slow, tight-binding inhibition kinetics for COX-2, with prolonged enzyme-inhibitor complex stability . This time-dependent inhibition enhances therapeutic specificity in inflammatory microenvironments.

Table 1: COX Inhibition Profiles of Fenamates

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Ratio (COX-2/COX-1)
Meclofenamic acid 0.22 0.7 3.2
Flufenamic acid 3.0 9.3 3.1
Mefenamic acid 25 2.9 0.11

Data adapted from in vitro assays using human recombinant enzymes .

Non-Canonical Anti-Inflammatory Pathways: NLRP3 Inflammasome Suppression

Beyond COX inhibition, this compound modulates the NLRP3 inflammasome, a multiprotein complex critical for interleukin-1β (IL-1β) maturation.

  • Mechanism of Action :
    this compound inhibits NLRP3 activation by blocking Cl efflux via volume-regulated anion channels (VRACs) in macrophages . This prevents ASC oligomerization and caspase-1 activation, reducing IL-1β secretion.
  • Therapeutic Relevance :
    In murine models of Alzheimer’s disease, mefenamic acid (a structural analog) reduced neuroinflammation and cognitive deficits by suppressing NLRP3 . This compound’s similar physicochemical properties suggest comparable efficacy in chronic inflammatory disorders.

Key Findings :

  • VRAC inhibition by fenamates is reversible and independent of COX enzymes .
  • NLRP3 suppression correlates with reduced IL-1β levels in synovial fluid of arthritis models .

Modulation of Volume-Regulated Anion Channels (VRAC) in Immune Cell Signaling

VRACs regulate cell volume and inflammatory signaling by facilitating Cl and organic osmolyte transport. This compound’s interaction with VRACs represents a novel anti-inflammatory mechanism.

  • Biophysical Interactions :
    this compound binds to LRRC8A subunits of VRACs, blocking hypotonicity-induced currents in macrophages (IC50: ~5 μM) . This action disrupts NLRP3 activation triggered by osmotic stress.
  • Downstream Effects :
    VRAC inhibition attenuates pro-inflammatory cytokine release without affecting baseline immune function, making it a target for conditions like rheumatoid arthritis and gout .

Comparative Analysis :

Fenamate VRAC Inhibition (IC50) NLRP3 Suppression Efficacy
This compound 5 μM Moderate
Flufenamic acid 3 μM High
Mefenamic acid 4 μM High

Data derived from patch-clamp studies and IL-1β ELISA assays .

特性

IUPAC Name

(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-5-7-12(8-6-11)15(17)9-10-3-1-2-4-13(10)16/h1-9,17H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGNPYGTSRVRDR-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN(C2=CC=C(C=C2)Cl)O)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C/C(=C\N(C2=CC=C(C=C2)Cl)O)/C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Traditional Thermal Condensation

In a representative procedure, anthranilic acid (1.37 g, 10 mmol) and 3-chloro-2-methylaniline (1.41 g, 10 mmol) are refluxed in 2-ethoxyethanol (30 mL) under nitrogen atmosphere with potassium carbonate (2.76 g, 20 mmol) as a base. The reaction proceeds at 130°C for 24 hours, yielding clofenamic acid with a modest efficiency of 11%. The low yield is attributed to competing side reactions, including over-alkylation and oxidative degradation of the aromatic amine.

Solvent and Base Optimization

Substituting 2-ethoxyethanol with polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) improves reaction homogeneity. For instance, using triethylamine as a base in DMAc at 120°C for 18 hours increases the yield to 34%. However, residual solvent removal remains a challenge, necessitating extensive purification steps.

Catalytic Ullmann-Type Coupling

To address the limitations of classical condensation, Ullmann coupling has emerged as a robust alternative. This method employs transition metal catalysts to facilitate C–N bond formation under milder conditions.

Copper-Catalyzed Reactions

A patent-pending method utilizes copper powder (40 g) as a catalyst with sodium hydroxide (250 g) in a nitrogen-protected autoclave. Reacting o-chloroacetophenone (500 g) with para-chlorophenol (1000 g) at reflux for 10 hours yields 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone, a key intermediate. Subsequent treatment with sublimed sulfur (250 g) and morpholine (1000 g) followed by hydrochloric acid hydrolysis produces 2-(2-(4-chlorophenyl)phenyl)acetic acid, achieving a yield of 98%. While this method is highly efficient, the use of stoichiometric copper raises concerns about metal contamination and environmental impact.

Palladium-Mediated Cross-Coupling

Recent advances explore palladium catalysts for aryl amination. A modified protocol using palladium(II) acetate (5 mol%) and Xantphos (10 mol%) in toluene at 100°C for 12 hours achieves 85% yield. This method minimizes side products but requires stringent anhydrous conditions and costly ligands.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enhancing molecular collisions. In a optimized procedure, anthranilic acid and 3-chloro-2-methylaniline are irradiated at 150°C for 20 minutes in DMF with potassium tert-butoxide as a base. This method achieves a 78% yield, reducing reaction time from hours to minutes. The rapid heating also suppresses decomposition pathways, improving product purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters across different methodologies:

Method Catalyst/Base Temperature (°C) Time (h) Yield (%) Purity (%)
Thermal CondensationK₂CO₃130241195
Ullmann CouplingCu powder/NaOH135–145109899.5
Palladium CatalysisPd(OAc)₂/Xantphos100128598
MicrowaveKOtBu1500.337897

Key Observations:

  • Ullmann coupling offers the highest yield (98%) and purity (99.5%) but requires high-pressure equipment.

  • Microwave synthesis balances efficiency and speed, making it suitable for lab-scale production.

  • Palladium catalysis, while effective, incurs higher costs due to noble metal usage.

Environmental and Industrial Considerations

Solvent Recovery and Waste Management

The Ullmann method generates aqueous waste containing copper residues, necessitating ion-exchange treatment. In contrast, microwave-assisted reactions reduce solvent consumption by 40%, aligning with green chemistry principles.

Scalability Challenges

Industrial adoption of Ullmann coupling is limited by the need for pressurized reactors. Recent patents propose continuous-flow systems to mitigate this, enabling large-scale production with 95% yield retention .

化学反応の分析

科学研究への応用

S 14506 塩酸塩は、科学研究で幅広い用途があります。

科学的研究の応用

S 14506 hydrochloride has a wide range of applications in scientific research:

作用機序

S 14506 塩酸塩は、主に 5-HT1A 受容体を介して作用し、そこで完全アゴニストとして作用します。 この相互作用は、化合物が受容体に結合し、Gタンパク質共役経路の活性化につながることを伴います。 さらに、5-HT2A および 5-HT2C 受容体でのアンタゴニスト作用は、神経伝達物質の放出と受容体の感受性に影響を与え、全体的な薬理学的プロファイルに貢献します .

類似化合物との比較

Table 1: Structural Comparison and Key Properties of Fenamates

Compound Substituents (R1, R2, R3) Therapeutic Use Common Side Effects Clinical Status
This compound R1=H, R2=H, R3=Cl Rheumatoid arthritis GI disturbances, granulocytopenia Limited use due to toxicity
Mefenamic acid R1=CH3, R2=CH3, R3=H Mild-to-moderate pain Severe GI toxicity, renal impairment Restricted in some regions
Flufenamic acid R1=H, R2=H, R3=CF3 Musculoskeletal inflammation GI upset, dizziness Rarely prescribed
Meclofenamic acid R1=Cl, R2=CH3, R3=Cl Chronic inflammatory conditions Diarrhea, abdominal pain Discontinued in many markets

Key Findings :

Potency and Selectivity: The chlorine substituent in this compound enhances COX-1 inhibition compared to mefenamic acid (methyl groups), contributing to stronger anti-inflammatory effects but also higher GI toxicity .

Pharmacokinetics: Limited pharmacokinetic data are available for direct comparisons. However, meclofenamic acid (dual chlorine substituents) exhibits a longer half-life but is associated with higher rates of diarrhea, leading to its discontinuation in many regions .

Safety Profiles: All fenamates share class-wide risks of GI ulcers and hematological abnormalities. This compound and mefenamic acid are particularly notorious for granulocytopenia, necessitating strict hematological monitoring . Comparative studies highlight that mefenamic acid has the highest incidence of severe GI events, while flufenamic acid is better tolerated but less efficacious .

Research and Clinical Implications

Efficacy in Inflammatory Models

  • In rodent models of arthritis, this compound reduced edema by 60–70% at 10 mg/kg, outperforming mefenamic acid (50–55% reduction) but with comparable efficacy to flufenamic acid .
  • Meclofenamic acid showed superior inhibition of COX-2 in vitro (IC50 = 0.8 µM vs.

生物活性

Chlofenamic acid (CFA) is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of CFA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Chlorfenamic Acid

This compound is chemically classified as a derivative of anthranilic acid and is known for its anti-inflammatory, analgesic, and antipyretic properties. It primarily acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators in inflammation and pain signaling.

The primary mechanism through which CFA exerts its biological effects involves:

  • Inhibition of COX Enzymes : CFA selectively inhibits COX-1 and COX-2 enzymes, leading to a decrease in the synthesis of prostaglandins. This reduction alleviates pain and inflammation associated with various conditions.
  • Modulation of Inflammatory Pathways : Research indicates that CFA may also influence other inflammatory pathways, including the inhibition of nuclear factor kappa B (NF-κB), which is involved in the expression of pro-inflammatory cytokines.

Biological Activities

This compound exhibits several biological activities that are relevant to its therapeutic use:

  • Anti-inflammatory Effects : CFA has been shown to reduce inflammation in various animal models. For instance, studies have demonstrated its efficacy in models of arthritis and other inflammatory diseases.
  • Analgesic Properties : CFA provides pain relief in clinical settings, particularly for conditions such as postoperative pain and menstrual cramps.
  • Antipyretic Activity : The compound is effective in reducing fever by acting on the hypothalamus to regulate body temperature.
  • Potential Anticancer Effects : Some studies suggest that CFA may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of chlorfenamic acid:

  • Case Study 1 : In a randomized controlled trial involving patients with osteoarthritis, CFA was administered at varying doses. Results indicated significant reductions in pain scores compared to placebo groups, highlighting its effectiveness as an analgesic .
  • Research Finding 1 : A study published in PubMed demonstrated that CFA inhibited COX activity more effectively than other NSAIDs at similar concentrations, suggesting its potential as a superior anti-inflammatory agent .
  • Research Finding 2 : In vitro studies indicated that CFA could inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy .

Data Table: Comparative Efficacy of Chlorfenamic Acid

Study TypeConditionDosageOutcome
Randomized Controlled TrialOsteoarthritis500 mg/daySignificant reduction in pain scores
In Vitro StudyCancer Cell Lines100 µMInhibition of cell proliferation
Animal ModelAcute Inflammation10 mg/kgReduced inflammatory markers

Q & A

Q. What experimental design considerations are critical for studying this compound’s synergistic effects with other therapeutics?

  • Methodological Answer : Use factorial design to test drug combinations, varying concentrations and administration sequences. Employ isobolographic analysis to distinguish additive vs. synergistic interactions. Incorporate pharmacokinetic profiling (e.g., LC-MS/MS) to monitor metabolite interference. Reference established frameworks for multi-variable studies .

Q. How should researchers assess safety and reactivity risks when developing novel synthetic routes for this compound derivatives?

  • Methodological Answer : Perform hazard evaluations using computational tools (e.g., DFT calculations for reaction energetics) and small-scale pilot reactions. Consult OSHA guidelines and NFPA hazard ratings for precursor chemicals. Document thermal stability via differential scanning calorimetry (DSC) and implement real-time gas monitoring in scaled-up protocols .

Q. What methodological steps ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

  • Methodological Answer : Standardize animal models (e.g., age, strain, diet), administer compounds via controlled routes (e.g., oral gavage vs. intravenous), and use validated analytical methods (e.g., HPLC with UV detection). Publish raw datasets and detailed protocols in supplementary materials to enable replication .

Q. Which advanced analytical techniques are optimal for identifying this compound metabolites in complex biological matrices?

  • Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Use stable isotope labeling to track metabolic pathways. Optimize sample preparation via solid-phase extraction (SPE) to minimize matrix interference .

Q. How can researchers evaluate the long-term stability of this compound in experimental formulations?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) and monitor degradation products via forced degradation assays (e.g., exposure to light, heat, or oxidative stress). Use Arrhenius kinetics to extrapolate shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CHLOFENAMIC ACID
Reactant of Route 2
CHLOFENAMIC ACID

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。